molecular formula C5H9Br3 B14121432 1,2,5-Tribromopentane

1,2,5-Tribromopentane

Cat. No.: B14121432
M. Wt: 308.84 g/mol
InChI Key: OXAPIPNZXSOIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Tribromopentane (CAS 28885-22-5) is a polyhalogenated alkane with the molecular formula C5H9Br3 and a molecular weight of 308.84 g/mol . This compound is characterized by a five-carbon chain with bromine atoms at the primary first and fifth carbon positions and a secondary bromine at the second carbon, a structure that provides diverse reactive pathways for synthetic chemistry . It is typically supplied as a yellow to pale yellow or colorless oil . As a polyhalogenated alkane, its core value lies in the reactivity of the carbon-bromine bonds, where the bromine atoms act as effective leaving groups, enabling a wide range of nucleophilic substitution and elimination reactions . This makes this compound a versatile building block for constructing more complex molecules. Its specific structure, featuring both primary and secondary bromines, allows it to undergo selective reactions. For instance, treatment with zinc dust in a protic solvent like methanol can induce a dehalogenation reaction, selectively eliminating the two adjacent bromine atoms at positions 1 and 2 to yield 5-bromopent-1-ene . Alternatively, it can undergo dehydrohalogenation to produce alkenes such as 1,3-dibromopent-2-ene . An efficient modern synthesis of this compound itself involves the reaction of 5-bromopent-1-ene with aqueous hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO), reported to proceed with a 74% yield . This method provides a mild and selective alternative to older, less efficient direct halogenation routes . This chemical is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle it with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9Br3

Molecular Weight

308.84 g/mol

IUPAC Name

1,2,5-tribromopentane

InChI

InChI=1S/C5H9Br3/c6-3-1-2-5(8)4-7/h5H,1-4H2

InChI Key

OXAPIPNZXSOIOY-UHFFFAOYSA-N

Canonical SMILES

C(CC(CBr)Br)CBr

Origin of Product

United States

Synthetic Methodologies for 1,2,5 Tribromopentane

Direct Halogenation Approaches

Direct halogenation methods involve the addition of bromine or its equivalents across double bonds in pentene-based starting materials.

A contemporary and efficient method for synthesizing 1,2,5-tribromopentane involves the reaction of 5-bromopent-1-ene with hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO). uidaho.edu This approach is noted for its high yield and straightforward, one-step process. uidaho.edu The reaction proceeds by stirring 5-bromopent-1-ene with aqueous HBr in DMSO at a controlled temperature. uidaho.edu A notable yield of 74% has been reported for this conversion. uidaho.edu The mechanism is believed to involve the in-situ formation of a bromodimethylsulfonium bromide species, which acts as the effective brominating agent. uidaho.edu

Table 1: Synthesis of this compound via Hydrobromination of 5-Bromopent-1-ene

ReactantReagentsConditionsYield
5-Bromopent-1-ene48% aq. HBr, DMSO65°C, 24 hours74%

The direct addition of molecular bromine (Br₂) to 5-bromopent-1-ene is another established method for producing this compound. odu.edu This reaction is a classic example of electrophilic addition to an alkene, where the bromine molecule adds across the double bond. sci-hub.se The process results in the formation of the target this compound, which can be confirmed by comparison with an authentic sample. odu.edu

Hydrobromination of Unsaturated Pentane (B18724) Derivatives

Synthesis from 5-Bromopent-1-ene with Hydrogen Bromide and Dimethyl Sulfoxide

Conversion from Oxygenated Pentane Precursors

This category of synthetic routes utilizes pentane derivatives containing oxygen functional groups, which are subsequently converted to the tribrominated product.

Tetrahydrofurfuryl alcohol and its derivatives can serve as precursors for this compound through ring-opening and substitution reactions. sciencemadness.orgrsc.org For instance, treating tetrahydrofurfuryl alcohol with reagents like acetic anhydride (B1165640) can lead to the formation of 1,2,5-triacetoxypentane. sciencemadness.orgrsc.org This intermediate can then be further processed. A more direct conversion involves the prolonged action of hydrogen bromide on tetrahydrofurfuryl alcohol derivatives, which facilitates the fission of the ether linkage and substitution of hydroxyl groups to yield this compound. sciencemadness.org

Table 2: Conversion of Tetrahydrofurfuryl Alcohol Derivatives

PrecursorReagent(s)Intermediate/Product
Tetrahydrofurfuryl alcoholAcetic Anhydride, ZnCl₂1,2,5-Triacetoxypentane
Tetrahydrofurfuryl alcoholHydrogen Bromide (prolonged action)This compound

The synthesis can also proceed through a dibromohydrin intermediate. sciencemadness.org The reaction of tetrahydrofurfuryl alcohol with hydrogen bromide can initially yield 1,5-dibromo-2-hydroxypentane. sciencemadness.org This dibromohydrin can then be converted to this compound by treatment with a stronger brominating agent such as phosphorus pentabromide. sciencemadness.org This two-step sequence allows for a controlled introduction of the bromine atoms onto the pentane chain. sciencemadness.org

Transformation of Tetrahydrofurfuryl Alcohol Derivatives

Optimization and Efficiency in this compound Synthesis

The efficiency of synthesizing this compound has been significantly improved by moving from older, lower-yield methods to more modern and optimized procedures. A key aspect of optimization is the choice of starting material and brominating agent, which directly impacts the reaction yield and selectivity.

The HBr/DMSO method for the bromination of 5-bromopent-1-ene stands out as a more efficient route compared to earlier methods. Achieving a 74% yield, it represents a substantial improvement over the 46.2% yield obtained from the reaction of pentane with phosphorus pentabromide. The efficiency of the HBr/DMSO method is attributed to the mild reaction conditions and the in-situ generation of the brominating agent, which likely minimizes side reactions. uidaho.edu While specific optimization studies for the synthesis of this compound are not extensively detailed, the provided reaction conditions (e.g., specific temperature and reaction time) suggest that these parameters have been optimized for yield. uidaho.edu A brief optimization was conducted for the general reaction of brominating olefins with HBr and DMSO. sci-hub.se

The direct bromination of pentane with phosphorus pentabromide is noted to be a highly exothermic reaction, which requires careful temperature control to prevent runaway side reactions and the formation of di- and tetrabrominated isomers. The selectivity for the 1,2,5-isomer in this case is attributed to the steric hindrance from the bromine atoms, which disfavors adjacent bromination. However, the lower yield makes it a less efficient choice.

The following interactive table summarizes the key parameters of different synthetic methods for this compound, allowing for a direct comparison of their efficiency.

Reactivity Profiles and Mechanistic Investigations of 1,2,5 Tribromopentane

Elimination Reactions and Formation of Unsaturated Systems

The presence of vicinal bromine atoms at C1 and C2 makes 1,2,5-tribromopentane susceptible to dehalogenation reactions, leading to the formation of a carbon-carbon double bond.

Dehalogenation Reactions with Metal Reductants (e.g., Zinc) to Yield Bromoalkenes

Treatment of this compound with metal reductants, such as zinc dust, induces the elimination of the two adjacent bromine atoms at positions 1 and 2. This reaction, when carried out in a protic solvent like methanol (B129727) under reflux conditions, selectively yields 5-bromo-1-pentene. organic-chemistry.org The reaction is often vigorous and proceeds with a high degree of selectivity. stackexchange.com

The mechanism of this dehalogenation is proposed to be an E2-like process. stackexchange.com While classical E2 reactions involve the abstraction of a proton by a base, in this case, the zinc metal surface facilitates the removal of the two bromine atoms in a concerted or near-concerted fashion. The reaction is believed to initiate with the oxidative insertion of zinc into one of the carbon-bromine bonds, forming an organozinc intermediate. stackexchange.com This is followed by an intramolecular elimination where the second bromine atom is displaced as the double bond is formed. stackexchange.comstackexchange.com The anti-periplanar arrangement of the two bromine atoms is considered favorable for this type of elimination, which is a hallmark of E2 mechanisms. stackexchange.com

Table 1: Dehalogenation of this compound with Zinc

ReactantReagentSolventConditionsProductYield
This compoundZinc dustMethanolReflux, 0.5 hr5-Bromo-1-pentene71.2% stackexchange.com

Nucleophilic Substitution Pathways

The bromine atoms in this compound serve as effective leaving groups in nucleophilic substitution reactions, enabling the introduction of a variety of functional groups.

Synthesis of Polyoxygenated Pentane (B18724) Derivatives

This compound can be converted to 1,2,5-triacetoxypentane through nucleophilic substitution. One documented method involves the reaction with potassium acetate (B1210297) in acetic anhydride (B1165640). stackexchange.com This reaction proceeds via an S_N2 mechanism, where the acetate ion acts as the nucleophile, displacing the bromide ions. Given the presence of primary and secondary bromides, the reaction conditions can be tuned to achieve complete substitution.

Another approach involves the reaction of this compound with silver acetate in glacial acetic acid. organic-chemistry.org Heating the mixture results in the replacement of bromine atoms with acetoxy groups, precipitating silver bromide. organic-chemistry.org

Table 2: Synthesis of 1,2,5-Triacetoxypentane

ReactantReagentSolventConditionsProduct
This compoundPotassium AcetateAcetic Anhydride-1,2,5-Triacetoxypentane stackexchange.com
This compoundSilver AcetateGlacial Acetic AcidHeated1,2,5-Triacetoxypentane organic-chemistry.org
Hydrolysis to 1,2,5-Trihydroxypentane

The resulting 1,2,5-triacetoxypentane can be subsequently hydrolyzed to afford 1,2,5-trihydroxypentane. stackexchange.com This transformation is typically achieved by heating the triacetate with an aqueous acid, such as sulfuric acid, or by saponification with a base like barium hydroxide (B78521). stackexchange.com The hydrolysis cleaves the ester linkages, yielding the corresponding triol.

Table 3: Hydrolysis of 1,2,5-Triacetoxypentane

ReactantReagentConditionsProduct
1,2,5-Triacetoxypentane1% Sulfuric AcidHeating, followed by steam distillation1,2,5-Trihydroxypentane stackexchange.com
1,2,5-TriacetoxypentaneBarium HydroxideSaponification1,2,5-Trihydroxypentane stackexchange.com

Cyclization Reactions Leading to Heterocyclic Systems

The structure of this compound is amenable to intramolecular reactions to form heterocyclic compounds. Under basic conditions, such as treatment with aqueous potassium hydroxide, this compound can undergo an intramolecular nucleophilic substitution to yield tetrahydrofurfuryl bromide. stackexchange.com This reaction is a classic example of an intramolecular Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

The mechanism involves the initial formation of a bromohydrin intermediate. The hydroxide ion preferentially attacks one of the carbon atoms bearing a bromine, likely the more accessible primary C5 position, leading to the displacement of a bromide ion and the formation of a 5-bromo-1,2-pentanediol intermediate. However, a more plausible pathway given the product is the attack at C2, forming 1,5-dibromo-2-pentanol. The resulting alkoxide, formed by deprotonation of the hydroxyl group by the base, then acts as an internal nucleophile. masterorganicchemistry.com It attacks the carbon bearing the primary bromine at C5, displacing the bromide ion and leading to the formation of the five-membered tetrahydrofuran (B95107) ring. stackexchange.com This intramolecular S_N2 reaction is generally favored for the formation of five- and six-membered rings. masterorganicchemistry.com

Table 4: Cyclization of this compound

ReactantReagentSolventConditionsProduct
This compoundPotassium HydroxideAqueousAmbientTetrahydrofurfuryl bromide stackexchange.com

Investigations into Radical Reaction Mechanisms

The reactivity of this compound is significantly influenced by the presence of carbon-bromine bonds, which are susceptible to homolytic cleavage, thereby initiating radical chain reactions. The generation of alkyl radicals from this compound can lead to various transformations, with intramolecular cyclization being a prominent potential pathway. The specific radical formed (at C-1, C-2, or C-5) would dictate the subsequent reaction course.

Research into analogous polybrominated compounds provides a framework for understanding the potential radical-based reactions of this compound. For instance, studies on polybrominated diphenyl ethers demonstrate a competition between intramolecular radical cyclization to form dibenzofurans and intermolecular hydrogen abstraction from the solvent. nih.gov This highlights that the reaction environment and the presence of hydrogen donors are critical in directing the reaction pathway. nih.gov For this compound, a similar competition could exist, where a generated radical intermediate either cyclizes or abstracts a hydrogen atom from its surroundings.

The general mechanisms for such radical cyclizations are well-established and often involve initiators like AIBN (azobisisobutyronitrile) and a radical mediator such as tributyltin hydride. princeton.edu The regioselectivity of the cyclization is governed by Baldwin's rules, which favor the formation of five- and six-membered rings.

Table 1: Plausible Radical Intermediates and Potential Cyclization Products

Initial Radical PositionRadical Intermediate StructurePotential Cyclization Pathway(s)Favored Ring Size(s)
C-5Br-CH₂(Br)CH-CH₂-CH₂-CH₂•5-exo-trig cyclization onto C-1 (if unsaturated) or substitution5
C-1•CH₂-(Br)CH-CH₂-CH₂-CH₂-Br5-exo-trig cyclization5 (forms a substituted cyclopentyl radical)
C-2Br-CH₂-CH(•)-CH₂-CH₂-CH₂-Br4-exo-trig cyclization / 6-endo-trig cyclization4 or 6 (forms substituted cyclobutyl or cyclohexyl radicals)

Further studies are required to experimentally determine the dominant radical pathways and products for this compound under various conditions.

Role in Organometallic Reaction Studies and Catalysis

This compound serves as a useful substrate in the study of organometallic complexes and their reaction mechanisms. Its multifaceted structure allows for probing intricate chemical transformations, including C-C bond activation and the formation of cyclic systems.

A notable application of this compound is in the characterization of organometallic intermediates. In one study, the reaction of an acylrhodium(III) pent-4'-enyl complex with bromine generated this compound. researchgate.net The formation and identification of this specific tribromide confirmed the structure of the organometallic precursor and provided insight into the ring-opening mechanism involving a cyclobutylcarbinyl system. researchgate.net

The differential reactivity of the primary (C-1, C-5) and secondary (C-2) bromides makes this compound a valuable substrate for investigating the formation of organometallic reagents, such as Grignard or organolithium compounds. ttwrdcs.ac.in It is anticipated that reaction with metals like magnesium would preferentially occur at the more accessible primary C-Br bonds. The resulting organometallic intermediate could then undergo subsequent intramolecular reactions. For example, the formation of a Grignard reagent at the C-5 position could lead to an intramolecular nucleophilic substitution, displacing the bromide at C-1 or C-2 to yield cyclized products like (bromomethyl)cyclobutane (B93029) or (bromo)vinylcyclopropane derivatives after elimination.

Table 2: Documented and Potential Roles in Organometallic Chemistry

Reaction TypeReagentsObserved/Potential Product(s)Mechanistic InsightSource
Characterization ProbeAcylrhodium(III) complex, Br₂This compoundConfirmed structure of organometallic intermediate in a C-C bond activation study. researchgate.net
Grignard Formation & Intramolecular CouplingMg, ether(Bromomethyl)cyclobutane, Vinylcyclopropane derivatives (Potential)Investigation of intramolecular Wurtz-type or S_N2 reactions. ttwrdcs.ac.in
Reductive EliminationZn, methanol5-Bromopent-1-eneDemonstrates selective elimination from the 1,2-dibromo functionality.

These examples underscore the utility of this compound as more than a simple alkyl halide, positioning it as a specialized tool for exploring complex organometallic reaction pathways.

Computational Studies on Reactivity and Reaction Pathways

While specific computational investigations focusing solely on this compound are not extensively documented in the literature, computational chemistry provides powerful tools for predicting its reactivity and elucidating potential reaction mechanisms. Density Functional Theory (DFT) is particularly well-suited for this purpose.

DFT calculations can be employed to model the reaction pathways discussed in the preceding sections. For instance, the thermodynamic stability of the various radical intermediates that can be formed from this compound can be calculated. Furthermore, the activation energy barriers for competing pathways, such as intramolecular cyclization versus intermolecular hydrogen abstraction, can be determined, offering predictions of reaction outcomes under different conditions. nih.gov Such studies have been successfully applied to other polybrominated systems, providing quantitative explanations for experimental observations. nih.gov

In the context of organometallic reactions, computational models can predict the most likely site for metal insertion (e.g., C-1/C-5 vs. C-2) and map the potential energy surface for subsequent intramolecular cyclization or rearrangement reactions. Moreover, DFT is used to calculate key electronic properties that govern reactivity. For other polybrominated compounds, DFT has been used to determine electron affinities and analyze the changes in molecular geometry upon anion formation, which is crucial for understanding reductive debromination processes. nih.gov Advanced methods that include corrections for dispersion forces (like DFT-D3) have proven accurate in reproducing alkane binding energies and activation barriers for C-H bond cleavage on catalyst surfaces, showcasing the predictive power of modern computational chemistry. rsc.org

Table 3: Potential Applications of Computational Chemistry to this compound

Computational MethodTarget of InvestigationPotential Insights
Density Functional Theory (DFT)Radical StabilityRelative energies of radicals at C-1, C-2, and C-5.
Transition State Theory (with DFT)Reaction Pathways & KineticsActivation barriers for radical cyclizations vs. intermolecular reactions; regioselectivity of organometallic attack. nih.gov
DFTElectronic PropertiesElectron affinity, bond dissociation energies (C-Br), prediction of reductive debromination susceptibility. nih.gov
Dispersion-Corrected DFT (DFT-D3)Catalytic ReactionsAdsorption energies and activation barriers for reactions on catalyst surfaces. rsc.org

Strategic Applications of 1,2,5 Tribromopentane As a Synthetic Building Block

Construction of Complex Organic Molecules

The strategic placement of three bromine atoms in 1,2,5-tribromopentane offers multiple reaction sites, making it a versatile precursor for the synthesis of more intricate organic structures. The bromine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

One notable application is in the formation of cyclic compounds. The differing reactivity of the primary bromine at the C-5 position and the vicinal bromides at the C-1 and C-2 positions can be exploited to control cyclization reactions. For instance, treatment with a suitable nucleophile could initially displace the more reactive primary bromide, followed by an intramolecular reaction involving the other bromine atoms to form a five-membered ring.

Precursor for Polyoxygenated Pentane (B18724) Derivatives

While direct research on the conversion of this compound to polyoxygenated pentane derivatives is not extensively documented, its structure suggests a clear pathway to such compounds. The three bromine atoms can be sequentially or simultaneously replaced by oxygen-containing nucleophiles, such as hydroxide (B78521) or alkoxide ions, through nucleophilic substitution reactions.

The general transformation would involve the reaction of this compound with a base like sodium hydroxide or potassium alkoxide. This would lead to the formation of pentanetriols or their corresponding ethers. The reaction conditions, such as the choice of solvent and temperature, would be critical in controlling the extent of substitution and minimizing competing elimination reactions.

Synthesis of Unsaturated Halogenated Compounds

This compound can serve as a starting material for the synthesis of various unsaturated halogenated compounds through elimination reactions. The presence of bromine atoms on adjacent carbons (C-1 and C-2) facilitates dehydrobromination to form a double bond.

For example, treatment of this compound with a strong, non-nucleophilic base can induce the elimination of hydrogen bromide (HBr), leading to the formation of brominated pentenes. Depending on the reaction conditions and the base used, different isomers of bromopentadiene could potentially be synthesized. A documented elimination reaction involves treating this compound with zinc in methanol (B129727), which results in the formation of 5-bromopent-1-ene.

Another potential transformation is the dehydrohalogenation to produce compounds like 1,3-dibromopent-2-ene. vulcanchem.com

Role in Heterocyclic Compound Synthesis

The trifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. By reacting with dinucleophiles, it can participate in cyclization reactions to form rings containing heteroatoms such as nitrogen, oxygen, or sulfur.

For instance, reaction with a diamine could lead to the formation of a substituted piperidine (B6355638) or other nitrogen-containing heterocycles. Similarly, reaction with a diol or a dithiol could yield cyclic ethers or thioethers, respectively. The specific structure of the resulting heterocycle would depend on the nature of the dinucleophile and the reaction conditions employed.

Integration into Diverse Organic Synthetic Pathways

The versatility of this compound allows for its integration into a wide array of organic synthetic strategies. Its bromine atoms can be converted into other functional groups, significantly expanding its utility.

A key synthetic route to obtain this compound involves the bromination of 5-bromopent-1-ene using aqueous hydrobromic acid (HBr) and dimethyl sulfoxide (B87167) (DMSO). uidaho.edu This reaction proceeds with good yield, providing a reliable source of the tribrominated alkane. uidaho.edu Another method involves the addition of bromine (Br₂) to 5-bromopentene. researchgate.netscribd.comscribd.com

Once formed, this compound can undergo a variety of transformations:

Nucleophilic Substitution: As mentioned, the bromine atoms can be replaced by a wide range of nucleophiles to introduce functionalities like hydroxyl, alkoxy, amino, and cyano groups.

Elimination Reactions: These reactions lead to the formation of unsaturated compounds, providing access to alkenes and dienes.

Organometallic Reagent Formation: The bromine atoms can react with metals like magnesium or lithium to form Grignard or organolithium reagents. These are powerful intermediates for carbon-carbon bond formation.

This wide range of possible reactions makes this compound a valuable and adaptable building block in the toolbox of synthetic organic chemists. lookchem.com

Advanced Spectroscopic and Structural Elucidation Studies of 1,2,5 Tribromopentane and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. numberanalytics.com For 1,2,5-tribromopentane, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure and can be applied to study reaction mechanisms involving this compound. researchgate.netnumberanalytics.com

In mechanistic studies, NMR can be used to monitor the progress of a reaction, identify intermediates, and determine the stereochemical outcome of a transformation. researchgate.netnumberanalytics.com For instance, in the synthesis of this compound from 5-bromopent-1-ene, NMR would be used to confirm the disappearance of the alkene protons and the appearance of signals corresponding to the newly formed C-Br bonds. researchgate.netodu.edu The chemical shifts and coupling constants of the protons in the resulting this compound provide definitive evidence of its formation.

The diastereomers of related compounds can be distinguished using ¹H NMR spectroscopy, where the coupling constants of alkenyl protons differ for (E) and (Z) isomers. cram.com While this compound itself is not an alkene, the principles of using coupling constants to determine relative stereochemistry are applicable to its chiral centers. The presence of chiral centers at C2 means that adjacent protons can be diastereotopic and exhibit different chemical shifts and coupling constants, which can be analyzed to infer stereochemical relationships. numberanalytics.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H3.5 - 4.530 - 50
C2-H3.5 - 4.555 - 70
C3-H₂1.8 - 2.230 - 40
C4-H₂1.8 - 2.230 - 40
C5-H₂3.3 - 3.630 - 50

Note: These are approximate ranges based on general values for haloalkanes. Actual values may vary depending on the solvent and other experimental conditions. chemconnections.org

Vibrational Spectroscopy (e.g., IR) in Characterization and Reaction Monitoring

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups within a molecule. In the context of this compound, IR spectroscopy is used to confirm the presence of C-Br bonds and the absence of the C=C double bond from the starting material, 5-bromopent-1-ene. researchgate.netodu.eduscribd.com

The IR spectrum of an alkyl bromide is characterized by the stretching vibration of the carbon-bromine bond. These C-Br stretching bands typically appear in the fingerprint region of the spectrum, which can sometimes be complex. orgchemboulder.comscribd.com However, the presence of these bands, coupled with the disappearance of the characteristic alkene stretches, provides strong evidence for the successful synthesis of this compound.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Strong
-CH₂X (C-H wag)1300 - 1150Medium
C-Br690 - 515Strong

Note: These are general absorption ranges for alkyl bromides. orgchemboulder.comlibretexts.orgmissouri.edu

The monitoring of a reaction via IR spectroscopy would involve observing the decrease in the intensity of the C=C stretch (around 1640 cm⁻¹) of the starting alkene and the concurrent appearance of the C-Br stretch in the product.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.com For this compound, mass spectrometry would confirm the molecular weight and the presence of three bromine atoms.

A key feature in the mass spectrum of a bromoalkane is the isotopic pattern of bromine. docbrown.infodocbrown.info Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 ratio of natural abundance. docbrown.info Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass units. For this compound, the molecular ion peak would consist of a cluster of peaks due to the different combinations of the two bromine isotopes.

The fragmentation of haloalkanes in the mass spectrometer typically involves the cleavage of the carbon-halogen bond and the breaking of carbon-carbon bonds. physicsandmathstutor.comknockhardy.org.ukinstructables.com The loss of a bromine radical is a common fragmentation pathway.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

Fragmentm/z (mass/charge ratio)Comments
[C₅H₉Br₃]⁺306, 308, 310, 312Molecular ion cluster (isotopic pattern)
[C₅H₉Br₂]⁺227, 229, 231Loss of a bromine radical
[C₅H₈Br]⁺147, 149Loss of HBr and a bromine radical
[C₄H₈Br]⁺135, 137Cleavage of C-C bond
[Br]⁺79, 81Bromine ion

Note: The listed m/z values correspond to the major isotopes. The relative intensities of the isotopic peaks will depend on the number of bromine atoms in the fragment.

Conformational Analysis and Stereochemical Implications

The structure of this compound presents interesting stereochemical and conformational considerations. The molecule contains a chiral center at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom, a bromine atom, a bromomethyl group (-CH₂Br), and a propyl bromide group (-CH₂CH₂CH₂Br). The presence of this stereocenter means that this compound can exist as a pair of enantiomers, (R)-1,2,5-tribromopentane and (S)-1,2,5-tribromopentane. libretexts.org

The rotation around the single bonds in the pentane (B18724) chain leads to various conformations. davcollegekanpur.ac.in The relative stability of these conformers is influenced by steric and electronic interactions. For the C2-C3 bond, for example, the staggered conformations (gauche and anti) will be more stable than the eclipsed conformations. The bulky bromine atoms will prefer to be in an anti-periplanar arrangement to minimize steric hindrance.

The stereochemistry of this compound can have significant implications for its reactivity. For instance, in a substitution or elimination reaction, the stereochemical outcome can be dependent on the conformation of the starting material. The determination of the absolute configuration of the chiral center and the analysis of the conformational preferences are therefore crucial for a complete understanding of the chemical properties of this compound. Advanced NMR techniques, such as the use of chiral solvating agents, can be employed to distinguish between the enantiomers. mdpi.comresearchgate.netacs.org

The related compound, meso-2,3,4-tribromopentane, provides an example of how stereoisomerism can lead to meso compounds when a molecule with multiple stereocenters possesses an internal plane of symmetry. scribd.com While this compound does not have this internal symmetry and thus does not have a meso form, the principles of stereoisomer analysis are applicable.

Emerging Research Avenues and Future Directions in 1,2,5 Tribromopentane Chemistry

Development of Green Chemistry Approaches for its Synthesis and Reactions

Traditional methods for the synthesis of polyhalogenated compounds often rely on harsh reagents and conditions, such as the use of elemental bromine or phosphorus pentabromide, which pose significant environmental and safety concerns. Modern research is increasingly focused on developing more sustainable and environmentally benign alternatives, aligning with the principles of green chemistry.

One notable advancement is the use of hydrogen bromide (HBr) in dimethyl sulfoxide (B87167) (DMSO) for the 1,2-dibromination of olefins. uidaho.edu This methodology has been successfully applied to the synthesis of 1,2,5-tribromopentane from 5-bromopent-1-ene, offering a milder and more selective alternative to elemental bromine. uidaho.edusci-hub.se The reaction proceeds efficiently at moderate temperatures (65°C), providing a good yield (74%) and avoiding the hazards associated with handling Br₂. uidaho.edu Another approach involves the hydrohalogenation of 2,5-dichloropent-1-ene (B3384909) with HBr to produce this compound. vulcanchem.com

Future developments in the green synthesis of this compound are likely to explore photocatalytic and solvent-free systems. For instance, visible-light-driven photocatalysis, which has shown promise for other bromination reactions using nanoparticles like TiO₂, could be adapted for this compound synthesis. Such methods reduce energy consumption and often lead to higher selectivity with minimal byproducts. Similarly, the development of solvent-free reaction systems represents a significant goal for reducing the environmental footprint of chemical production.

Table 1: Comparison of Synthetic Approaches for this compound and Related Polybrominated Alkanes

MethodPrecursorReagentsConditionsYieldGreen Chemistry Considerations
Traditional Bromination Pentane (B18724)Phosphorus Pentabromide (PBr₅)40–60°C, 12–24 hours~46% Highly exothermic, uses hazardous reagent, produces byproducts.
Prolonged HBr Treatment Tetrahydropyran derivativeHydrogen Bromide (HBr)Prolonged reaction (8 days)Not specified Long reaction times, strong acid usage. sciencemadness.org
Modern HBr/DMSO Method 5-Bromopent-1-eneHBr (48% aq.), DMSO65°C, 24 hours74% uidaho.eduMilder conditions, avoids elemental bromine, uses common solvents. uidaho.edu
Future: Photocatalysis (Hypothetical) Pentene derivativeBromine source, photocatalystVisible light, room temp.High (projected) Energy-efficient, high selectivity, reduced byproducts. vulcanchem.com

Exploration of Novel Synthetic Utility

While this compound has established utility in undergoing substitution and elimination reactions, ongoing research seeks to uncover novel applications for this versatile reagent. Its unique structure, featuring both vicinal (1,2-) and isolated (5-) bromine atoms, allows for a range of selective transformations to build molecular complexity.

Recent studies have highlighted its role in mechanistic investigations. For example, this compound, generated from the reaction of 5-bromopentene and bromine, has been used as an authentic standard to confirm the structure of an organometallic intermediate in a rhodium-catalyzed C-C bond activation and rearrangement reaction. researchgate.net This application underscores its value not just as a synthetic precursor, but also as a critical tool for elucidating complex reaction pathways.

The differential reactivity of the bromine atoms is a key area for future exploration. The vicinal dibromides at the C1 and C2 positions can be selectively removed through debromination with zinc dust to yield 5-bromopent-1-ene, an important alkenyl bromide. sciencemadness.org Conversely, intramolecular substitution under basic conditions, such as with aqueous potassium hydroxide (B78521) (KOH), leads to cyclization, forming five-membered heterocyclic structures like tetrahydrofurfuryl bromide. sciencemadness.org The exploration of these selective reactions with a wider range of nucleophiles and catalysts could lead to new pathways for synthesizing functionalized carbocycles and heterocycles.

Table 2: Key Synthetic Transformations of this compound

Reaction TypeReagents & ConditionsProduct(s)Synthetic Application
Elimination (Debromination) Zinc (Zn), Methanol (B129727) (MeOH), Reflux5-Bromopent-1-ene sciencemadness.orgSynthesis of functionalized alkenes.
Intramolecular Substitution (Cyclization) Aqueous Potassium Hydroxide (KOH)Tetrahydrofurfuryl bromide sciencemadness.orgFormation of tetrahydrofuran (B95107) derivatives.
Substitution Acetic anhydride (B1165640), Zinc Chloride (ZnCl₂)Acetoxy-substituted bromopentane Introduction of oxygen-containing functional groups.
Mechanistic Probe Generated in situ from Br₂ addition to a metal complexConfirmed structure of an acylrhodium(III) complex researchgate.netCharacterization of intermediates in organometallic catalysis. researchgate.net

Theoretical Predictions and Experimental Validation in Advanced Organic Chemistry

The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern organic chemistry. For this compound, theoretical studies, such as those employing Density Functional Theory (DFT), hold significant potential for predicting its reactivity, conformational preferences, and spectroscopic signatures. While direct computational studies on this compound are still an emerging area, research on analogous molecules provides a clear roadmap.

For instance, DFT simulations have been used to predict how substituents would alter the electrophilicity and reaction pathways of chlorinated alkenes, which are precursors to compounds like this compound. vulcanchem.com Similar studies on this compound could elucidate the transition states and activation energies for its various reactions, such as the intramolecular cyclization to form tetrahydrofurfuryl bromide. This would provide a deeper understanding of the reaction mechanism and guide the optimization of reaction conditions. Furthermore, computational analysis could predict the stereochemical outcomes of reactions involving its chiral center at C2, an aspect that is crucial for asymmetric synthesis. scribd.com

Quantitative Structure-Property Relationship (QSPR) models offer another avenue for theoretical exploration. These models have been used to predict physical properties like the refractive index for related polybrominated alkanes, which is valuable in the context of materials science. uq.edu.au Applying QSPR to this compound and its derivatives could enable the in silico design of new molecules with tailored optical or electronic properties.

Experimental validation is the crucial counterpart to these theoretical predictions. This would involve synthesizing the targeted compounds or running reactions under the conditions suggested by the models. The resulting products and reaction kinetics would then be meticulously analyzed using modern spectroscopic techniques (e.g., NMR, FT-IR) and compared against the computational data. vulcanchem.com This iterative cycle of prediction and validation accelerates the discovery of new reactions and functional materials.

Table 3: Potential Areas for Theoretical and Experimental Investigation

Research AreaTheoretical MethodPredicted InformationExperimental Validation
Reaction Mechanisms Density Functional Theory (DFT)Transition state energies, reaction pathways for cyclization/elimination.Kinetic studies, isolation and characterization of intermediates and products. vulcanchem.com
Stereoselectivity DFT, Molecular DynamicsPrediction of diastereomeric or enantiomeric ratios in reactions.Chiral chromatography, polarimetry, and spectroscopic analysis of stereoisomers. scribd.com
Material Properties Quantitative Structure-Property Relationship (QSPR)Refractive index, polarity, and other physical properties of derivatives.Synthesis of derivatives and measurement of their physical properties (e.g., refractometry). uq.edu.au
Spectroscopic Analysis DFT, Ab initio calculationsPrediction of NMR chemical shifts and IR vibrational frequencies.Comparison of calculated spectra with experimental NMR and FT-IR data. vulcanchem.com

Q & A

Q. How can researchers ensure the ethical use of this compound in biomedical studies?

  • Methodological Answer : Preclinical toxicity screening (e.g., OECD 423 guidelines) and institutional review board (IRB) approval are mandatory. Alternatives like in silico toxicity prediction (e.g., ProTox-II) reduce animal testing. Collaboration with regulatory agencies (e.g., EPA, ECHA) ensures compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.